2R - Methylbutyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2R - Methylbutyl acetate: is an organic compound with the molecular formula C7H14O2. It is a colorless to pale yellow liquid with a fruity odor, commonly found in various fruits such as apples, pears, and bananas . This compound is widely used in the flavor and fragrance industry due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: : 2R - Methylbutyl acetate can be synthesized through the esterification of 2-methylbutanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture under reflux to achieve a high yield of the ester .
Industrial Production Methods: : In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal reaction conditions. The product is then purified through distillation to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: : 2R - Methylbutyl acetate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-methylbutanol and acetic acid.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to produce various oxidation products.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles under appropriate conditions.
Major Products
Hydrolysis: 2-methylbutanol and acetic acid.
Oxidation: Various oxidation products depending on the oxidizing agent and conditions.
Substitution: Products vary based on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: : 2R - Methylbutyl acetate is used as a solvent and reagent in organic synthesis. Its pleasant aroma makes it a valuable compound in the study of esterification reactions and the development of new synthetic methodologies .
Biology: : In biological research, this compound is used as a model compound to study the metabolism of esters in living organisms. It is also used in studies related to the olfactory system due to its distinct fruity odor .
Industry: : The compound is extensively used in the flavor and fragrance industry to impart fruity notes to various products, including perfumes, cosmetics, and food items .
Mechanism of Action
The mechanism of action of 2R - Methylbutyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. The compound binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell. In chemical reactions, its mechanism involves typical ester chemistry, where it can undergo hydrolysis, oxidation, and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Isoamyl acetate: Also known for its fruity banana-like odor, commonly used in the flavor and fragrance industry.
Ethyl acetate: A widely used solvent with a sweet smell, used in various industrial applications.
Butyl acetate: Known for its pleasant fruity odor, used as a solvent in coatings and adhesives.
Uniqueness: : 2R - Methylbutyl acetate is unique due to its specific stereochemistry, which can influence its odor profile and reactivity compared to its isomers and other similar compounds. Its distinct fruity aroma makes it particularly valuable in the flavor and fragrance industry .
Properties
CAS No. |
69743-61-9 |
---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
[(2R)-2-methylbutyl] acetate |
InChI |
InChI=1S/C7H14O2/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3/t6-/m1/s1 |
InChI Key |
XHIUFYZDQBSEMF-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@@H](C)COC(=O)C |
Canonical SMILES |
CCC(C)COC(=O)C |
Purity |
95% min. |
Synonyms |
2R - Methylbutyl Acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.